molecular formula C18H13N5OS2 B2472298 N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 894001-90-2

N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2472298
CAS RN: 894001-90-2
M. Wt: 379.46
InChI Key: LXABNDXLSHZIFU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

1. Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition

  • N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a related compound, is a potent inhibitor of PI3Kα and mTOR, used in cancer therapy. Research has focused on improving metabolic stability through various heterocyclic analogs (Stec et al., 2011).

2. Antimicrobial Activity

  • Studies on acetamide derivatives, including compounds similar to N-(benzo[d]thiazol-2-yl)acetamide, have shown promising antimicrobial activity. These compounds were synthesized and tested against various microbial strains (Fahim & Ismael, 2019); (Anuse et al., 2019).

3. Anticancer Potential

  • Certain N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their anticancer effects. These compounds have shown promising results against various human tumor cell lines (Yurttaş et al., 2015).

4. Anti-HIV Activity

  • A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives, structurally related to the compound , have been synthesized and shown moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011).

5. Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibition

  • Related compounds have been identified as potent inhibitors of ACAT-1, suggesting potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

6. Photophysical Properties

  • Studies on N-(benzo[d]thiazol-2-yl) acetamides have explored their photophysical properties, relevant in the context of material sciences and possibly in the development of optical materials (Balijapalli et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-16(21-18-20-14-5-1-2-6-15(14)26-18)11-25-17-8-7-13(22-23-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXABNDXLSHZIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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